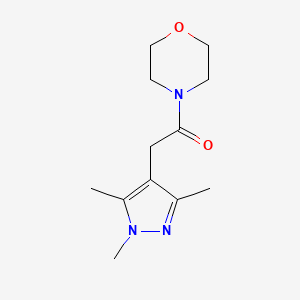
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a potent compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide selectively activates the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune cells. Activation of this receptor leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function, mood regulation, and immune responses.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also reduces inflammation and regulates immune responses in models of inflammatory bowel disease. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor without affecting other receptors. However, one limitation of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in other diseases, such as multiple sclerosis and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Métodos De Síntesis
The synthesis method of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-bromopyridine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate and dimethylformamide to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to improve cognitive function, reduce inflammation, and regulate immune responses.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-3-2-6-15-9-11)13(17)12-4-7-14-8-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBVVGOSLLVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)



![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)

![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)


![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)



